molecular formula C10H11ClN2 B13026200 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile

3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile

Cat. No.: B13026200
M. Wt: 194.66 g/mol
InChI Key: YQOPGVQVXZXWFR-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a chloro-substituted aromatic ring, and a nitrile group. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-4-methylbenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The nitrile group can participate in addition reactions with reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include substituted aromatic compounds, amines, and alcohols .

Scientific Research Applications

3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with biomolecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile can be compared with other similar compounds, such as:

    3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile: This compound has a similar structure but with the chloro group in a different position on the aromatic ring.

    3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile: This compound also has a similar structure but with the methyl group in a different position on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-3-(2-chloro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

YQOPGVQVXZXWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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